Neurotensin, iodo-tyrosine(3) is a modified form of the neurotensin peptide, characterized by the incorporation of an iodine atom at the third position of the tyrosine residue. Neurotensin itself is a neuropeptide that plays a crucial role in various physiological processes, including pain modulation, thermoregulation, and the regulation of gastrointestinal functions. The iodinated variant is particularly significant in research and clinical settings due to its utility as a radioligand for studying neurotensin receptors.
Neurotensin is naturally found in the brain and gastrointestinal tract of mammals. The iodinated derivative, specifically monoiodo-tyrosine(3)-neurotensin, is synthesized through chemical modification techniques that involve selective iodination at the tyrosine residue. This allows researchers to create radiolabeled versions of neurotensin for various experimental applications .
Neurotensin belongs to the class of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It acts primarily through two G protein-coupled receptors: NTS1 and NTS2. The iodinated form is classified as a radioligand due to its radioactive iodine content, making it suitable for imaging and receptor binding studies .
The synthesis of neurotensin, iodo-tyrosine(3) involves several key steps:
The synthesis process must be carefully controlled to prevent multiple iodination events and to maintain the biological activity of the neurotensin molecule. Analytical techniques such as mass spectrometry and HPLC are employed to confirm the identity and purity of the synthesized compound .
The molecular structure of neurotensin, iodo-tyrosine(3) retains the core structure of neurotensin with an added iodine atom at the side chain of tyrosine 3. The general formula for neurotensin is C_78H_103N_19O_19S, while the iodinated version has an additional iodine atom.
Neurotensin, iodo-tyrosine(3) participates in various biochemical reactions primarily involving receptor binding:
The interactions with neurotensin receptors are characterized by high specificity and affinity, making it an ideal candidate for receptor mapping studies in vivo .
Neurotensin exerts its effects through binding to its receptors (NTS1 and NTS2), leading to various intracellular signaling cascades:
Research indicates that neurotensin can induce analgesia when administered centrally, highlighting its potential therapeutic applications in pain management .
Relevant analyses include spectroscopic methods (e.g., UV-Vis, NMR) to characterize structural properties and confirm purity .
Neurotensin, iodo-tyrosine(3) has several important applications in scientific research:
The unique properties of this compound facilitate advancements in understanding neuropeptide signaling pathways and developing targeted therapies for various neurological disorders.
The selective iodination of neurotensin at the tyrosine-3 (Tyr³) residue represents a critical advancement in producing high-affinity molecular probes for receptor studies. This site-specific modification preserves the peptide's biological activity while introducing a radiolabel for detection. The standard methodology employs oxidative iodination using chloramine-T or Iodogen® as oxidizing agents in controlled pH environments (pH 7.4-8.0), enabling electrophilic substitution at the ortho position of Tyr³'s phenolic ring [1] [7]. This reaction specifically targets the tyrosine residue due to its superior nucleophilic reactivity compared to other amino acid side chains in neurotensin, particularly under mild temperature conditions (0-4°C) that minimize structural denaturation [6].
Alternative approaches include the Bolton-Hunter method, which conjugates pre-iodinated reagents to lysine residues. However, this method demonstrates lower specificity for neurotensin modification due to competing reactions at lysine positions (Lys⁶) and the N-terminus, potentially altering receptor binding characteristics [6]. Modern refinements incorporate protecting group strategies during solid-phase peptide synthesis, where Fmoc-Tyr(PO₃Me₂)-OH precursors allow selective deprotection and iodination after chain assembly. This eliminates the risk of over-iodination or methionine oxidation that can occur in solution-phase reactions [3]. The structural integrity of [¹²⁵I-Tyr³]neurotensin has been confirmed through mass spectrometry, showing a characteristic mass increase of 127 Da corresponding to a single iodine atom incorporation, and receptor binding assays verifying maintained affinity [1] [7].
Table 1: Comparison of Iodination Methods for Neurotensin Radiolabeling
Method | Specificity for Tyr³ | Reaction Yield | Risk of Side Products | Receptor Affinity Preservation |
---|---|---|---|---|
Chloramine-T | High (>95%) | 65-75% | Moderate (Met oxidation) | Excellent (Kd = 7.7 nM) [2] |
Iodogen® | High (>90%) | 60-70% | Low | Excellent |
Bolton-Hunter | Low (Lys⁶ competition) | 40-50% | High (acyl migration) | Variable (10-60% loss) [6] |
Protected SPPS | Maximum (100%) | 85-95% | Minimal | Optimal [3] |
Optimization parameters include: 1) Molar ratio control (neurotensin:Na¹²⁵I:oxidant = 1:1.2:2) to prevent di-iodotyrosine formation; 2) Reaction time limitation (30-60 seconds) to minimize radiation decomposition; and 3) Chelator addition (EDTA) to eliminate trace metals that catalyze oxidation side reactions [1] [6]. These refinements collectively enable the production of monoiodinated neurotensin with radiochemical purity exceeding 98%, establishing it as the optimal radioligand for neurotensin receptor detection and characterization across species and tissues [1].
Achieving variable specific radioactivity (0–2000 Ci/mmol) in [¹²⁵I-Tyr³]neurotensin requires precise stoichiometric control during iodination and isotopic dilution strategies. Carrier-free preparations (2200 Ci/mmol) utilize no-carrier-added Na¹²⁵I (typically >97% isotopic purity) at limited peptide concentrations (nM range), maximizing the probability of single iodine incorporation per peptide molecule [7]. For lower specific activities, calculated amounts of stable iodine (¹²⁷I) are introduced before the radiolabeling reaction, creating a competitive environment where radioactive and non-radioactive iodine atoms statistically incorporate into the Tyr³ position [1].
The binding specificity of these preparations remains consistently high across the activity range, evidenced by saturation binding assays showing near-identical dissociation constants (Kd = 7.7 ± 0.3 nM) in rat brain sections regardless of specific activity [2]. This consistency confirms that the radiolabeling process itself doesn't alter receptor interaction kinetics. Biological activity equivalence to native neurotensin has been demonstrated through functional assays measuring intracellular calcium mobilization and ERK phosphorylation, where both unmodified neurotensin and its monoiodinated analogue exhibit EC₅₀ values in the 1-3 nM range [1] [4].
Table 2: Binding Characteristics of [¹²⁵I-Tyr³]Neurotensin Across Specific Activity Ranges
Specific Activity (Ci/mmol) | Kd (nM) | Bmax (fmol/mg protein) | Non-Specific Binding (%) | Primary Applications |
---|---|---|---|---|
0 (Cold Analog) | 7.9 ± 0.4 | 210 ± 15 | <2% | Competition studies |
100 | 7.8 ± 0.5 | 205 ± 20 | 3-5% | High-density receptors |
1000 | 7.7 ± 0.3 | 208 ± 18 | 5-8% | Standard autoradiography |
2000 | 7.6 ± 0.6 | 212 ± 22 | 8-12% | Low-abundance receptors |
Critical quality control measures include: 1) Radiochemical purity assessment via reverse-phase HPLC using C18 columns with acetonitrile/TFA gradients, demonstrating >99% incorporation efficiency; 2) Bioactivity validation through competitive displacement against native neurotensin in NCI-H838 lung cancer cells (IC₅₀ = 2 nM vs. 3 nM for NT8-13); and 3) Stability verification in phosphate-buffered saline (pH 7.4) showing <5% free iodide release after 4 weeks at -20°C storage [1] [4] [7]. These protocols ensure that radioligands throughout the specific activity spectrum maintain identical binding properties to the parent peptide, enabling flexible experimental designs from high-resolution imaging to quantitative receptor density measurements.
Purification of monoiodinated [¹²⁵I-Tyr³]neurotensin from reaction mixtures requires multidimensional separation strategies to resolve structural analogs and eliminate impurities that compromise binding specificity. The standard workflow employs initial size-exclusion chromatography (Sephadex G-25) in 0.1M acetic acid to remove unincorporated iodine, salts, and oxidizing agent residues [1]. This is followed by high-resolution reverse-phase HPLC on C18 columns (5μm, 250 × 4.6 mm) using a binary gradient: solvent A (0.1% aqueous trifluoroacetic acid) and solvent B (0.1% TFA in acetonitrile). The optimal elution profile utilizes a linear gradient from 20% to 50% B over 25 minutes at 1 mL/min flow rate, with UV detection at 280 nm [1] [7].
This methodology achieves baseline separation of monoiodinated neurotensin (retention time ≈ 18.5 min) from di-iodinated products (≈21 min), oxidized methionine derivatives (≈16 min), and unreacted neurotensin (≈15 min) [1]. The identity of the target fraction is confirmed through co-elution with cold monoiodo-neurotensin standard and mass spectrometry (theoretical m/z for C₇₈H₁₂₁N₂₁O₂₀I: 1796.8; observed: 1796.9) [7]. Final formulations for storage typically use 0.1M potassium phosphate buffer (pH 4.7): methanol (58:42) to prevent radiolysis and adsorption losses, maintaining >95% radiochemical purity for over 60 days at -20°C [7].
Alternative purification techniques include: 1) Ion-exchange chromatography on SP-Sephadex C-25 columns with ammonium acetate gradients (0.01–1.0 M, pH 5.5), exploiting charge differences between iodinated species; and 2) Affinity purification using immobilized neurotensin antibody columns, though this method risks receptor-binding site denaturation [6]. For rapid quality assessment, thin-layer chromatography on silica gel 60 plates with methanol:1M ammonium acetate:acetic acid (50:50:1) provides a supplementary validation method where [¹²⁵I-Tyr³]neurotensin migrates at Rf 0.4-0.5, distinct from free iodide (Rf 0.9) and damaged peptides (Rf <0.2) [7].
Table 3: Purification Performance Metrics for [¹²⁵I-Tyr³]Neurotensin
Purification Step | Key Parameters | Radiochemical Yield | Purity Achieved | Processing Time |
---|---|---|---|---|
Size Exclusion | Sephadex G-25, 0.1M acetic acid | >95% recovery | Removal of 99% free ¹²⁵I | 45 min |
RP-HPLC | C18, 20-50% ACN/0.1% TFA | 70-75% recovery | >99% monoisotopic | 60 min |
Formulation | 0.1M phosphate:MeOH (58:42) | >98% stability | >95% at 8 weeks | 15 min |
TLC Validation | Silica, MeOH:NH₄OAc:HAc (50:50:1) | N/A | Purity confirmation | 30 min |
Post-purification analyses must confirm three critical parameters: 1) Receptor-binding integrity via saturation binding assays showing unchanged Kd values compared to native neurotensin; 2) Absence of biologically active contaminants through mass spectrometry and amino acid analysis; and 3) Radiochemical stability under storage conditions monitored by periodic HPLC [1] [7]. These rigorous protocols establish [monoiodo-Tyr³]neurotensin as the optimal radioligand for neurotensin receptor studies, enabling precise detection and characterization across diverse physiological systems.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7